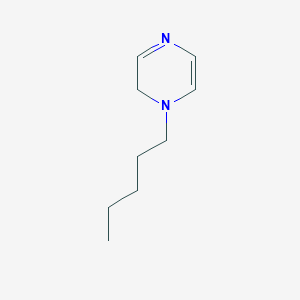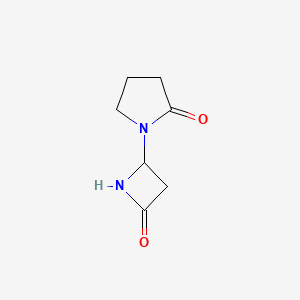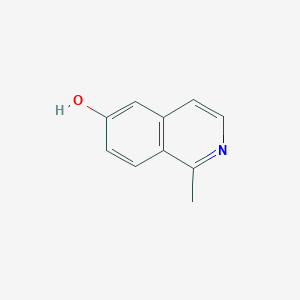![molecular formula C9H11N3 B11919778 1-Imidazo[1,2-a]pyridin-5-ylethanamine](/img/structure/B11919778.png)
1-Imidazo[1,2-a]pyridin-5-ylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Imidazo[1,2-a]pyridin-5-ylethanamine est un composé hétérocyclique qui présente un noyau imidazo[1,2-a]pyridine fusionné avec un groupe éthanamine. Ce composé suscite un intérêt significatif dans la synthèse organique et la chimie pharmaceutique en raison de ses propriétés structurales uniques et de ses activités biologiques potentielles .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de 1-Imidazo[1,2-a]pyridin-5-ylethanamine implique généralement la condensation de la 2-aminopyridine avec divers composés carbonylés ou alcènes. Une méthode courante est la synthèse oxydative aérobie catalysée au cuivre(I), qui implique la réaction de 2-aminopyridines avec des acétophénones . Une autre approche est la synthèse directe sans métal, qui met l'accent sur les conditions écologiques et implique la condensation de la 2-aminopyridine avec des aldéhydes .
Méthodes de Production Industrielle : Les méthodes de production industrielle de ce composé utilisent souvent des voies de synthèse évolutives et efficaces. Ces méthodes peuvent inclure la synthèse assistée par micro-ondes, qui offre des rendements élevés et des temps de réaction réduits, ainsi que la synthèse sans solvant, qui minimise l'impact environnemental .
Analyse Des Réactions Chimiques
Types de Réactions : 1-Imidazo[1,2-a]pyridin-5-ylethanamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe éthanamine peut être substitué par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.
Réactifs et Conditions Courants :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Halogénures d'alkyle, chlorures d'acyle.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'imidazo[1,2-a]pyridine avec divers groupes fonctionnels, tandis que la réduction peut produire des dérivés substitués par des amines .
Applications De Recherche Scientifique
1-Imidazo[1,2-a]pyridin-5-ylethanamine a une large gamme d'applications en recherche scientifique :
Biologie : Le composé est utilisé dans l'étude des inhibiteurs enzymatiques et des modulateurs récepteurs.
Industrie : Le composé est utilisé dans le développement de matériaux présentant des propriétés optiques et électroniques uniques.
Mécanisme d'Action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur enzymatique ou un modulateur récepteur, affectant divers processus biochimiques. Par exemple, il peut inhiber l'activité de certaines kinases ou moduler la fonction des récepteurs neurotransmetteurs .
Composés Similaires :
Imidazo[1,2-a]pyrimidine : Un autre composé hétérocyclique avec des caractéristiques structurales et des applications similaires en chimie médicinale.
Imidazo[1,5-a]pyridine : Connu pour sa polyvalence et ses activités biologiques, y compris son utilisation dans les dispositifs optoélectroniques et comme agents anticancéreux.
Unicité : this compound est unique en raison de sa substitution spécifique par l'éthanamine, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche ciblée et les applications thérapeutiques .
Mécanisme D'action
The mechanism of action of 1-Imidazo[1,2-a]pyridin-5-ylethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Known for its versatility and biological activities, including use in optoelectronic devices and as anti-cancer agents.
Uniqueness: 1-Imidazo[1,2-a]pyridin-5-ylethanamine is unique due to its specific ethanamine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and therapeutic applications .
Propriétés
Formule moléculaire |
C9H11N3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
1-imidazo[1,2-a]pyridin-5-ylethanamine |
InChI |
InChI=1S/C9H11N3/c1-7(10)8-3-2-4-9-11-5-6-12(8)9/h2-7H,10H2,1H3 |
Clé InChI |
KRLKQJWUKKCWBR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC2=NC=CN21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11919708.png)
![(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11919712.png)

![1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine](/img/structure/B11919719.png)
![2H-Indeno[1,2-D]isoxazole](/img/structure/B11919721.png)



![2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-](/img/structure/B11919737.png)



![9-Oxa-1,3,5-triazaspiro[5.5]undecane](/img/structure/B11919766.png)
